2-(5-Bromothiophen-2-yl)-6,8-dimethylquinoline-4-carboxylic acid
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Overview
Description
2-(5-Bromothiophen-2-yl)-6,8-dimethylquinoline-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with a carboxylic acid group, a brominated thiophene ring, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-yl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the bromination of thiophene to obtain 5-bromo-2-thiophene. This intermediate is then subjected to a series of reactions including Friedel-Crafts acylation, cyclization, and functional group transformations to introduce the quinoline and carboxylic acid functionalities .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Catalysts like palladium or nickel may be used to facilitate certain steps in the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-2-yl)-6,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to hydrogen.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding hydrogenated thiophene derivative.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromothiophen-2-yl)-6,8-dimethylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-2-yl)-6,8-dimethylquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated thiophene and quinoline moieties can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-thienylboronic acid
- 2-(5-Bromo-2-thienyl)acetonitrile
- 2-Acetyl-5-bromothiophene
Uniqueness
2-(5-Bromothiophen-2-yl)-6,8-dimethylquinoline-4-carboxylic acid is unique due to its combination of a quinoline core with a brominated thiophene ring and a carboxylic acid group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C16H12BrNO2S |
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Molecular Weight |
362.2g/mol |
IUPAC Name |
2-(5-bromothiophen-2-yl)-6,8-dimethylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H12BrNO2S/c1-8-5-9(2)15-10(6-8)11(16(19)20)7-12(18-15)13-3-4-14(17)21-13/h3-7H,1-2H3,(H,19,20) |
InChI Key |
FFVLNESUXFFELA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Br)C(=O)O)C |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Br)C(=O)O)C |
Origin of Product |
United States |
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